molecular formula C16H16ClNO2 B5692947 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide

2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide

Cat. No. B5692947
M. Wt: 289.75 g/mol
InChI Key: IWCPGDHBHCLIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide, also known as Miltefosine, is a synthetic phospholipid analogue that was originally developed as an antineoplastic agent. However, it has gained attention for its potential use as an antileishmanial agent, as well as for its activity against other protozoan parasites.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is thought to act by disrupting the cell membrane of the parasite. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is a phospholipid analogue, and it has been shown to incorporate into the cell membrane of the parasite, leading to membrane disruption and subsequent cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in phospholipid metabolism, including phospholipase A2 and CTP:phosphocholine cytidylyltransferase. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its broad-spectrum activity against several protozoan parasites. This makes it a useful tool for studying the biology of these organisms and for developing new treatments for parasitic diseases.
One limitation of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have significant cytotoxicity in mammalian cells, and care must be taken when handling the compound.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Another area of interest is the study of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide's mechanism of action, which may lead to the development of new treatments for parasitic diseases. Finally, there is interest in exploring the potential use of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in combination with other drugs to improve treatment outcomes.

Synthesis Methods

2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is synthesized through a multi-step process starting with 4-chlorophenol, which is reacted with 2-methylbenzylamine to form 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. This intermediate is then treated with phosphorus oxychloride and triethylamine to form the final product, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been extensively studied for its potential use as an antileishmanial agent. Leishmaniasis is a parasitic disease that affects millions of people worldwide, and current treatments are often ineffective or have significant side effects. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has shown promising activity against several species of Leishmania, including those that are resistant to other treatments.
In addition to its antileishmanial activity, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has also been studied for its activity against other protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness, and Plasmodium falciparum, the causative agent of malaria.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12-4-2-3-5-13(12)10-18-16(19)11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCPGDHBHCLIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide

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